3-Chloro-6-methylpyridazine-4-carbonitrile
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Overview
Description
3-Chloro-6-methylpyridazine-4-carbonitrile is a heterocyclic compound with the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol . It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the third position, a methyl group at the sixth position, and a cyano group at the fourth position on the pyridazine ring . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methylpyridazine-4-carbonitrile typically involves the reaction of 3-chloro-6-methylpyridazine with a cyanating agent . One common method includes the use of sodium cyanide or potassium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methylpyridazine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the sixth position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group at the fourth position can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in solvents like ethanol or methanol under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Substituted pyridazine derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Scientific Research Applications
3-Chloro-6-methylpyridazine-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-6-methylpyridazine-4-carbonitrile and its derivatives involves interaction with specific molecular targets and pathways . For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Chloro-6-methylpyridazine-4-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group on the pyridazine ring, which imparts distinct reactivity and potential for diverse chemical transformations . This makes it a valuable intermediate in the synthesis of various biologically active compounds and specialty chemicals .
Properties
IUPAC Name |
3-chloro-6-methylpyridazine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c1-4-2-5(3-8)6(7)10-9-4/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHMGLVRHVKMRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1430-22-4 |
Source
|
Record name | 3-chloro-6-methylpyridazine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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